molecular formula C13H15NO4 B2817185 4-Acetylphenyl morpholine-4-carboxylate CAS No. 401648-54-2

4-Acetylphenyl morpholine-4-carboxylate

Cat. No.: B2817185
CAS No.: 401648-54-2
M. Wt: 249.266
InChI Key: QWAONTUEWKJISN-UHFFFAOYSA-N
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Description

4-Acetylphenyl morpholine-4-carboxylate is a chemical compound with the molecular formula C13H15NO4 and a molecular weight of 249.26 g/mol . Its structure can be represented by the SMILES notation O=C(N1CCOCC1)Oc1ccc(cc1)C(=O)C . This reagent is provided for research purposes and is not intended for diagnostic or therapeutic uses. Compounds featuring the morpholine-4-carboxylate group, such as this one, are of significant interest in medicinal and materials chemistry research. They are frequently employed as key intermediates or ligands in the synthesis of novel chemical entities . For instance, related morpholine-4-carboxylate structures have been utilized in the synthesis of new metal coordination compounds, which are then evaluated for potential biological activities, including antibacterial and anticancer properties . Researchers can leverage this chemical for developing such complexes or as a building block in organic synthesis. The product is available in various quantities for laboratory use .

Properties

IUPAC Name

(4-acetylphenyl) morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-10(15)11-2-4-12(5-3-11)18-13(16)14-6-8-17-9-7-14/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAONTUEWKJISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetylphenyl morpholine-4-carboxylate typically involves the reaction of 4-acetylphenol with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as toluene or ethanol and a temperature range of 60-80°C. The process may also involve the use of a dehydrating agent to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Acetylphenyl morpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly used.

Major Products:

    Oxidation: Formation of 4-carboxyphenyl morpholine-4-carboxylate.

    Reduction: Formation of 4-(hydroxyethyl)phenyl morpholine-4-carboxylate.

    Substitution: Formation of 4-nitrophenyl morpholine-4-carboxylate or 4-bromophenyl morpholine-4-carboxylate.

Scientific Research Applications

4-Acetylphenyl morpholine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of agrochemicals and other industrial products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Acetylphenyl morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity.

Comparison with Similar Compounds

Substituent Effects

  • This contrasts with electron-donating groups (e.g., methyl in ) or halogens (e.g., chloro in ), which may increase lipophilicity .
  • Chromen-yl Derivatives : Compounds like [3-(2-methoxyphenyl)-4-oxochromen-7-yl] morpholine-4-carboxylate () incorporate a fused chromene ring system, significantly increasing molecular weight and complexity compared to simpler phenyl-substituted derivatives .

Salt Forms

  • Hydrochloride Salts : The compound in (2-[2-(4-methylphenyl)morpholin-4-yl]ethyl morpholine-4-carboxylate hydrochloride) exists as a hydrochloride salt, improving aqueous solubility and bioavailability compared to neutral esters like the tert-butyl derivative in .

Physicochemical Properties

The table below summarizes key properties of similar compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Features
This compound 4-Acetylphenyl C₁₃H₁₅NO₄ 249.27 (calculated) Not reported Not reported Electron-withdrawing acetyl group
tert-Butyl morpholine-4-carboxylate () tert-Butyl C₉H₁₇NO₃ 187.24 65–66 253.8 High thermal stability
2-[2-(4-methylphenyl)morpholin-4-yl]ethyl morpholine-4-carboxylate hydrochloride () 4-Methylphenyl, ethyl linker C₁₈H₂₇ClN₂O₄ 383.87 Not reported Not reported Hydrochloride salt, enhanced solubility
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] morpholine-4-carboxylate () 2-Methoxyphenyl, chromen-yl C₂₁H₁₉NO₆ 381.12 Not reported Not reported Chromene ring system, high complexity
[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate () 4-Chlorophenyl, chromen-yl C₂₁H₁₈ClNO₅ 399.80 Not reported Not reported Chlorine substituent, lipophilic

Key Observations

  • Molecular Weight : Chromen-yl derivatives (Evidences 4–5) exhibit higher molecular weights (>380 g/mol) due to their fused aromatic systems, compared to simpler phenyl derivatives (~250–380 g/mol) .
  • Thermal Stability : The tert-butyl derivative () has a well-defined melting point (65–66°C) and high boiling point (253.8°C), likely due to its bulky tert-butyl group stabilizing the crystal lattice .
  • Solubility : Hydrochloride salts () are expected to exhibit superior aqueous solubility compared to neutral esters, which may have implications for drug formulation .

Q & A

Q. How does the morpholine ring’s conformation impact interactions with biological targets?

  • SAR Studies : The chair conformation of morpholine optimizes hydrogen bonding with catalytic residues (e.g., in HDACs). Methylation or fluorination of the ring alters electron density, affecting binding. Comparative studies with piperazine or thiomorpholine analogs validate selectivity .

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